![molecular formula C23H20N4O6S B2434358 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide CAS No. 1112027-96-9](/img/structure/B2434358.png)
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Structural Analysis
- Stereoselective Synthesis : The stereoselective synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including those similar to the specified compound, has been explored through ylide cyclopropanation, demonstrating the potential for creating diverse molecular architectures with significant diastereoselection and good yields (Rui Zhou et al., 2011).
- Conformational Analysis : Quantum mechanical methods have been employed to study the conformational preferences of cyclopropane analogues of phenylalanine, revealing insights into the structural behavior of cyclopropane-containing amino acids, which can inform the design of novel bioactive compounds (J. Casanovas et al., 2006).
Potential Anticancer Activity
- Antiproliferative Properties : Research has identified molecules structurally related to the queried compound exhibiting significant inhibitory activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (J. Lu et al., 2021).
- Functionalized Amino Acid Derivatives : A series of functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating that certain compounds show promising cytotoxicity in ovarian and oral cancers. This research suggests the utility of cyclopropane-containing compounds in designing new anticancer agents (Vivek Kumar et al., 2009).
Enzymatic Catalysis and Polymer Chemistry
- Enzymatic Polymerization : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, illustrating the role of cyclopropane derivatives in the enzymatic synthesis of polymers (Yan Pang et al., 2003).
Synthesis of Functionalized Derivatives
- Catalytic Reactions : Studies on the catalytic reactions of cyclic β-dicarbonyl phenyliodonium ylide with styrenes to produce cyclopropanes and dihydrofurans showcase the versatility of cyclopropane derivatives in synthetic chemistry and their potential applications in creating bioactive molecules (Alexandra E. Bosnidou et al., 2015).
properties
IUPAC Name |
7-cyclopropyl-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-29-14-5-12(6-15(7-14)30-2)21-25-20(33-26-21)10-34-23-24-17-9-19-18(31-11-32-19)8-16(17)22(28)27(23)13-3-4-13/h5-9,13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAGAUIKLOWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

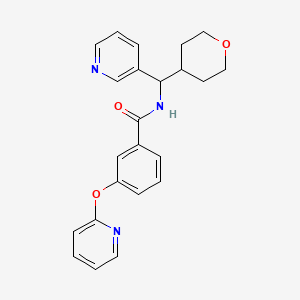



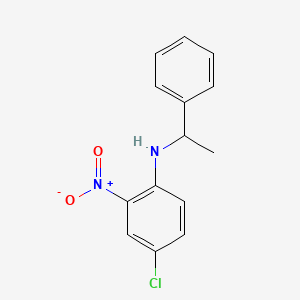
![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)
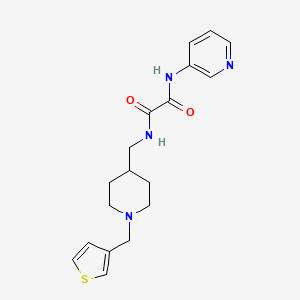
![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
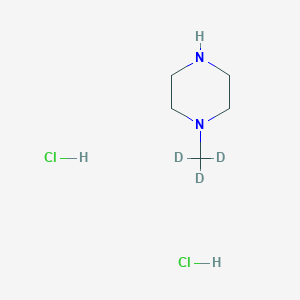
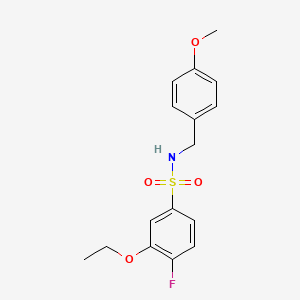
![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)
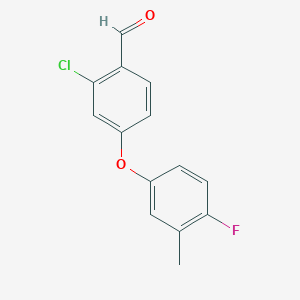
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)